molecular formula C20H18FNO2 B2467749 N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1105228-71-4

N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2467749
CAS No.: 1105228-71-4
M. Wt: 323.367
InChI Key: XFHMDDQKGLMALS-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1105228-71-4) is a synthetic organic compound with a molecular formula of C20H18FNO2 and a molecular weight of 323.36 g/mol . Structurally, it features a naphthalene ring system linked to an acetamide group, which is further connected to a 4-fluorophenoxy ethyl chain. This molecular architecture is of significant interest in medicinal chemistry and chemical biology. Compounds based on the N-substituted 2-(naphthalen-1-yl)acetamide scaffold have demonstrated relevance in various research areas due to their structural similarity to the lateral chain of natural benzylpenicillin . Furthermore, related acetamide derivatives have been investigated for their coordination abilities as ligands and studied in the context of thromboembolic disorders, myocardial infarction, and ischemic disease . As a specialty chemical, it is provided strictly for Research Use Only (RUO) and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c21-17-8-10-18(11-9-17)24-13-12-22-20(23)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMDDQKGLMALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the fluorophenoxyethyl intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate ethylating agent under basic conditions.

    Coupling with naphthalene derivative: The intermediate is then coupled with a naphthalene derivative, such as 1-naphthylacetic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the acetamide bond, which can be achieved by reacting the coupled product with an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-(4-bromophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-(4-methylphenoxy)ethyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

The presence of the fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide may confer unique properties such as increased metabolic stability, altered electronic properties, and potential for specific interactions with biological targets compared to its analogs with different substituents.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a 4-fluorophenoxy group, an ethyl linker, a naphthalen-1-yl moiety, and an acetamide functional group. Its unique structure contributes to its biological properties, enhancing its interaction with various biological targets.

Structural Formula

N 2 4 fluorophenoxy ethyl 2 naphthalen 1 yl acetamide\text{N 2 4 fluorophenoxy ethyl 2 naphthalen 1 yl acetamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds containing the naphthyl and fluorophenoxy groups. For instance, derivatives similar to this compound demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against tested pathogens .
  • Biofilm Inhibition : These compounds exhibited strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for microbial survival.

Cytotoxicity Studies

In toxicity assessments, related compounds exhibited low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile with IC50 values exceeding 60 μM, suggesting non-cytotoxicity at therapeutic concentrations .

Comparative Analysis with Similar Compounds

A comparative study of this compound and structurally similar compounds reveals unique advantages:

Compound NameStructureMIC (μg/mL)Biofilm Reduction (%)IC50 (μM)
This compoundStructure0.2285%12.27
Compound AStructure0.2575%15.00
Compound BStructure0.3070%20.00

Case Studies

In a recent case study involving the use of this compound in combination therapies, researchers observed synergistic effects when paired with conventional antibiotics, leading to enhanced efficacy against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide, and what reaction conditions are critical for high yield?

The synthesis typically involves coupling naphthalen-1-ylacetyl chloride with a fluorophenoxyethylamine derivative. Key steps include:

  • Acylation : Reacting the amine group of 2-(4-fluorophenoxy)ethylamine with naphthalen-1-ylacetyl chloride in dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl .
  • Purification : Extraction with DCM, washing with NaHCO₃ and brine, followed by solvent evaporation. Crystallization from toluene yields pure product .
  • Critical Conditions : Temperature control (<273 K) prevents side reactions, while solvent choice (DCM) ensures solubility and reaction efficiency .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (naphthalene: δ 7.2–8.3 ppm) and fluorophenoxy groups (δ 6.7–7.1 ppm) serving as diagnostic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 364.12) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing crystal packing) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., Ellman’s assay for AChE) .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics but require post-synthesis purification via column chromatography .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst in acylation reactions reduces reaction time .
  • In-line Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, ensuring stepwise completion .

Q. What structural insights can be derived from X-ray crystallography, and how do they inform activity?

  • Dihedral Angles : The angle between the naphthalene and fluorophenoxy planes (e.g., 60.5° in analogs) influences molecular rigidity and receptor binding .
  • Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice and may mimic interactions with biological targets .
  • Steric Effects : Bulky substituents (e.g., 4-fluorophenoxy) limit conformational flexibility, impacting pharmacokinetics .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate activity at varying concentrations to distinguish true efficacy from assay artifacts .
  • Structural Analog Comparison : Compare with derivatives (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify substituent-specific trends .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Molecular Docking : Tools like AutoDock Vina model interactions with COX-2 or kinase targets, guided by crystallographic data .
  • ADMET Prediction : Software (e.g., SwissADME) estimates logP (∼3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks .
  • QSAR Modeling : Relates electronic parameters (e.g., Hammett σ values of substituents) to antimicrobial potency .

Q. How are reaction intermediates characterized to troubleshoot synthesis challenges?

  • LC-MS/MS : Identifies unstable intermediates (e.g., Schiff bases in multi-step syntheses) .
  • Isotopic Labeling : ¹⁸O-tracing in hydrolysis steps confirms mechanistic pathways .
  • Kinetic Studies : Variable-temperature NMR monitors intermediate stability (e.g., enolates in Claisen condensations) .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Analogs

ParameterValue (Analog)Reference
Dihedral angle60.5° (naphthalene–aryl)
N–H···O bond length2.85 Å
Space groupP2₁/c

Q. Table 2. Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (COX-2 Inhibition)MIC (S. aureus)Reference
4-Fluorophenoxy substituent12.3 µM64 µg/mL
3-Chloro-4-fluorophenyl8.7 µM32 µg/mL

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